An In-depth Technical Guide on the Chemical Structure of N-Methyl-1H-pyrazole-1-ethanamine 3HCl
An In-depth Technical Guide on the Chemical Structure of N-Methyl-1H-pyrazole-1-ethanamine 3HCl
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride (3HCl), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a functionalized pyrazole, this molecule serves as a valuable scaffold and building block for the synthesis of novel therapeutic agents. This document delineates its chemical structure, physicochemical properties, a plausible synthetic route, and detailed analytical characterization methods. Furthermore, it explores the broader applications of pyrazole-containing compounds in drug development, supported by authoritative references. This guide is intended to be a critical resource for researchers and scientists engaged in the exploration of new chemical entities.
Introduction: The Prominence of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][3]
N-Methyl-1H-pyrazole-1-ethanamine represents a key derivative, incorporating a flexible ethanamine side chain that can be readily modified to explore structure-activity relationships (SAR). The trihydrochloride salt form enhances the compound's aqueous solubility and stability, facilitating its use in biological assays and formulation studies. A thorough understanding of the chemical and physical characteristics of this compound is fundamental to unlocking its full potential in research and development.
Molecular Structure and Physicochemical Properties
Chemical Structure
The chemical structure of N-Methyl-1H-pyrazole-1-ethanamine consists of a 1H-pyrazole ring substituted at the N1 position with an N-methylethanamine group. The trihydrochloride salt form indicates that the three basic nitrogen atoms (the two on the pyrazole ring and the one on the side chain) are protonated, each associated with a chloride counter-ion.
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IUPAC Name: N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride
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Molecular Formula: C₆H₁₄Cl₃N₃
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Molecular Weight: 246.56 g/mol
Caption: Chemical structure of N-Methyl-1H-pyrazole-1-ethanamine 3HCl.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of N-Methyl-1H-pyrazole-1-ethanamine and its hydrochloride salts.
| Property | Value/Information | Reference(s) |
| Appearance | Expected to be a white to off-white solid. | General for amine hydrochlorides |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General for amine hydrochlorides |
| Melting Point | Data not available for the 3HCl salt. Related pyrazole hydrochlorides have melting points in the range of 150-200 °C. | [5] |
| pKa | The presence of three protonated nitrogen atoms suggests multiple pKa values, likely in the acidic to neutral range. | Chemical principles |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed.[6] | [6][7][8] |
Synthesis and Purification
A plausible synthetic route for N-Methyl-1H-pyrazole-1-ethanamine involves the N-alkylation of pyrazole with a suitable N-methylethanamine precursor, followed by salt formation.
Synthetic Workflow
Caption: A proposed synthetic workflow for N-Methyl-1H-pyrazole-1-ethanamine 3HCl.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on known methods for N-alkylation of pyrazoles.[9]
Materials:
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1H-Pyrazole
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2-(Methylamino)ethyl chloride hydrochloride
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous diethyl ether
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Hydrochloric acid (concentrated)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Preparation of the Free Base:
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Under an inert atmosphere (e.g., Argon), suspend NaH (1.1 equivalents) in anhydrous DMF.
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Cool the suspension to 0 °C and add a solution of 1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
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Allow the mixture to stir at room temperature for 1 hour.
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Add 2-(methylamino)ethyl chloride hydrochloride (1.05 equivalents) portion-wise.
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Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.
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Cool the reaction to room temperature and cautiously quench with water.
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Extract the aqueous layer with ethyl acetate (3x).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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-
Purification:
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Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Trihydrochloride Salt Formation:
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Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
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Cool the solution to 0 °C and add a solution of HCl in diethyl ether (prepared by bubbling HCl gas through anhydrous ether or using a commercial solution) dropwise until precipitation is complete.
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Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-1H-pyrazole-1-ethanamine 3HCl.
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Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Methods
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the two methylene groups of the ethanamine chain, and the N-methyl group. In D₂O or DMSO-d₆, the exchangeable N-H protons may also be visible.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazole ring, the ethanamine side chain, and the methyl group.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for N-H stretching (broad, due to ammonium salts), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyrazole ring, and C-N stretching.[10]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable to determine the mass-to-charge ratio (m/z) of the protonated free base, confirming its molecular weight.
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase is the preferred method for determining the purity of the final compound.
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Elemental Analysis: The elemental composition (C, H, N, Cl) of the trihydrochloride salt should be determined and compared with the calculated theoretical values.
Applications in Drug Discovery and Development
The N-Methyl-1H-pyrazole-1-ethanamine scaffold is a versatile starting point for the synthesis of a diverse range of bioactive molecules. The pyrazole core is a known pharmacophore in numerous approved drugs.[1] The ethanamine side chain provides a handle for further chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
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Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology.
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GPCR Ligands: The amine functionality can be crucial for interactions with G-protein coupled receptors.
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Enzyme Inhibitors: The heterocyclic nature of the pyrazole can facilitate binding to the active sites of various enzymes.
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Neuroprotective Agents: Some pyrazole derivatives have shown promise in models of neurodegenerative diseases.[3]
Safety and Handling
As with all laboratory chemicals, N-Methyl-1H-pyrazole-1-ethanamine 3HCl should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6][7][8]
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Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[6][7][8]
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First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6]
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Storage: Store in a tightly sealed container in a cool, dry place.[6]
Conclusion
N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a valuable chemical entity for researchers in the fields of organic synthesis and medicinal chemistry. Its structural features offer numerous possibilities for the development of novel compounds with diverse biological activities. This guide has provided a detailed overview of its chemical structure, properties, a proposed synthetic route, and analytical considerations. By leveraging this information, scientists can effectively utilize this compound as a building block in their drug discovery and development programs.
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ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. [Link]
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Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. [Link]
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PMC. Current status of pyrazole and its biological activities. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
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Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
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cas号查询. N-Methyl-2-(1H-pyrazol-1-yl)ethanamine dihydrochloride. [Link]
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ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]
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MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
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Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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